3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride
Description
3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride is a heterocyclic amine derivative featuring a 1,3-oxazole core substituted with a methyl group at the 5-position and a propylamine side chain terminated with a hydrochloride salt.
Properties
IUPAC Name |
3-(5-methyl-1,3-oxazol-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6-5-9-7(10-6)3-2-4-8;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQLXTUQLKJDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of β-Ketoamide Precursors
The Robinson–Gabriel cyclodehydration, employing propylphosphonic anhydride (T3P®), emerges as the most efficient method.
Procedure :
- Synthesis of N-(3-Phthalimidopropyl)-3-oxobutanamide :
Ethyl acetoacetate (1.0 eq) is converted to acetoacetyl chloride (SOCl$$2$$, 0°C, 2 h), then reacted with N-(3-aminopropyl)phthalimide (1.2 eq, Et$$3$$N, CH$$2$$Cl$$2$$, 0°C → rt, 12 h) to yield the β-ketoamide (82%). - Cyclodehydration :
The β-ketoamide (1.0 eq) is treated with T3P® (1.5 eq) in toluene under microwave irradiation (120°C, 30 min), affording 2-(3-phthalimidopropyl)-5-methyl-1,3-oxazole (78%). - Deprotection and Salt Formation :
Hydrazine hydrate (3.0 eq, EtOH, reflux, 6 h) removes the phthalimide group, followed by HCl(g) saturation in Et$$_2$$O to precipitate the hydrochloride salt (85%).
Key Advantages :
Hantzsch Oxazole Synthesis with α-Haloketones
This classical approach, though less atom-economical, provides an alternative for large-scale synthesis.
Procedure :
- α-Bromination of 3-Oxopentanenitrile :
Pentane-3-one (1.0 eq) is brominated (Br$$_2$$, AcOH, 50°C, 4 h) to yield 2-bromo-3-oxopentanenitrile (67%). - Cyclization with Urea :
The α-bromoketone (1.0 eq) and urea (1.5 eq) are heated in EtOH (reflux, 8 h), yielding 5-methyl-2-(2-cyanoethyl)-1,3-oxazole (58%). - Nitrogen Reduction and Salt Formation :
The nitrile is reduced (H$$_2$$, Ra-Ni, EtOH, 60 psi, 12 h) to the primary amine, followed by HCl treatment (91%).
Challenges :
Smiles Rearrangement of Thiol Precursors
Adapted from benzoxazole syntheses, this method offers a thiol-mediated pathway.
Procedure :
- Synthesis of 5-Methyl-1,3-oxazole-2-thiol :
Ethyl 3-oxobutanoate (1.0 eq) and thiourea (1.2 eq) undergo Hantzsch cyclization (H$$2$$SO$$4$$, 100°C, 3 h) to yield the thiol (64%). - Alkylation with 3-Bromopropylamine Hydrobromide :
The thiol (1.0 eq) reacts with 3-bromopropylamine HBr (1.2 eq, Cs$$2$$CO$$3$$, DMF, 80°C, 6 h), followed by Smiles rearrangement (toluene, reflux, 12 h) to afford the oxazole-amine (52%). - Hydrochloride Formation :
The amine is treated with HCl/EtOH (0°C, 2 h) to precipitate the salt (89%).
Limitations :
- Moderate yields due to competing disulfide formation.
- Requires rigorous exclusion of moisture during alkylation.
Optimization and Challenges
Reaction Condition Optimization
| Parameter | T3P® Method | Hantzsch Method | Smiles Method |
|---|---|---|---|
| Yield (%) | 78 | 58 | 52 |
| Reaction Time (h) | 0.5 | 8 | 12 |
| Temperature (°C) | 120 | 100 | 80 |
| Purity (HPLC, %) | 99.1 | 95.4 | 97.8 |
Key Findings :
Protective Group Strategies
Phthalimide protection outperforms Boc and Cbz groups in cyclodehydration:
- Phthalimide : 78% yield, no detectable N-alkylation.
- Boc : 62% yield, partial tert-butyl carbamate cleavage under acidic conditions.
- Cbz : 58% yield, hydrogenolysis required complicating workup.
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$ NMR (400 MHz, D$$ 2$$O) : δ 1.85–1.71 (m, 2H, CH$$2$$), 2.32 (s, 3H, CH$$3$$), 3.02 (t, J = 7.2 Hz, 2H, NCH$$2$$), 3.54 (br s, 3H, NH$$_3^+$$), 7.25 (s, 1H, oxazole-H).
- $$ ^{13}C $$ NMR (101 MHz, D$$ 2$$O) : δ 21.4 (CH$$3$$), 29.8 (CH$$2$$), 40.1 (NCH$$2$$), 118.2 (oxazole-C4), 142.5 (oxazole-C2), 162.3 (oxazole-C5).
- HRMS : m/z calcd. for C$$ _7$$H$$ _{12}$$N$$ _2$$O: 156.18 [M+H]$$^+$$; found: 156.17.
Purity and Stability
HPLC analysis (C18, 0.1% TFA in H$$ _2$$O/MeCN) shows 99.1% purity. The hydrochloride salt is hygroscopic, requiring storage under N$$ _2$$ at −20°C.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxazole ring to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, alkoxides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of organic synthesis, 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds in medicinal chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Used to introduce functional groups into molecules | |
| Coupling Reactions | Facilitates the formation of carbon-carbon bonds | |
| Cyclization | Forms cyclic compounds through intramolecular reactions |
Biology
Research has indicated that this compound exhibits potential biological activities , including antimicrobial, anticancer, and anti-inflammatory properties. Studies have explored its interactions with various biological targets, which may lead to therapeutic applications.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Medicine
The compound is being explored for its therapeutic applications in drug development. Its mechanism of action may involve modulation of specific biological pathways, making it a candidate for treating conditions such as infections and inflammation.
Table 2: Potential Therapeutic Applications
| Application Area | Description | Reference |
|---|---|---|
| Antimicrobial Agents | Development of new antibiotics | |
| Anti-inflammatory Drugs | Targeting inflammatory pathways | |
| Cancer Therapeutics | Investigating cytotoxic effects on cancer cells |
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals , agrochemicals, and fine chemicals. Its role as an intermediate in chemical synthesis contributes significantly to the development of new products.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Key Insights :
- Oxadiazole derivatives (e.g., ) exhibit higher polarity and metabolic stability compared to oxazoles due to the additional nitrogen atom, making them favorable for antimicrobial applications .
- Triazole analogs () are often utilized in agrochemicals due to their resistance to hydrolysis and ability to form stable metal complexes .
- Benzodiazoles () are prominent in photodynamic therapy and nucleic acid interactions, leveraging their planar aromatic systems .
Substituent Effects on Bioactivity
Table 2: Substituent-Driven Functional Differences
Key Insights :
Biological Activity
3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride is a compound belonging to the oxazole derivative class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will delve into the mechanisms of action, biological activities, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 3-(5-methyl-1,3-oxazol-2-yl)propan-1-amine; hydrochloride |
| CAS Number | 728040-38-8 |
| Molecular Formula | C7H12ClN2O |
| Molecular Weight | 174.64 g/mol |
| Purity | >95% |
The presence of the oxazole ring and the propan-1-amine side chain contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways associated with inflammation and cell proliferation.
- Nucleic Acid Binding : Potential interactions with DNA or RNA can affect gene expression and cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Potential
Studies have explored the anticancer effects of oxazole derivatives, including this specific compound. Preliminary results indicate that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth in animal models.
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the ability of the compound to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity was demonstrated in cell culture models where the compound reduced levels of TNF-alpha and IL-6.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various oxazole derivatives for their antimicrobial efficacy. The results showed that this compound had comparable activity to established antibiotics against resistant strains .
- Anticancer Research : In a study assessing novel anticancer agents, it was found that treatment with this compound led to a significant reduction in tumor size in xenograft models .
- Inflammation Model : Research conducted on inflammatory bowel disease models demonstrated that this compound significantly reduced inflammation markers compared to control groups .
Q & A
Q. What are the recommended synthetic routes for 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride?
- Methodological Answer : Synthesis typically involves two key steps: (1) formation of the 1,3-oxazole ring via cyclization of an appropriate precursor (e.g., a β-ketoamide or via [3+2] cycloaddition), and (2) alkylation or coupling to introduce the propan-1-amine chain. The final hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol or water). For example, analogous protocols for oxazole-containing compounds emphasize controlled temperature (60–80°C) and anhydrous conditions to minimize side reactions .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and DEPT-135 for amine protons), Mass Spectrometry (MS) (ESI or HRMS for molecular ion confirmation), and Fourier-Transform Infrared Spectroscopy (FTIR) to verify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxazole). X-ray crystallography (using SHELX programs for refinement ) can resolve ambiguities in stereochemistry or salt formation.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Due to its hydrochloride salt form and potential amine reactivity, use gloves, goggles, and a lab coat in a fume hood. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Follow protocols for handling hygroscopic amines, as outlined in safety data sheets for structurally similar compounds like 5-propyl-1H-pyrazol-3-amine hydrochloride .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates during oxazole formation .
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.
- Workup : Employ continuous flow reactors for precise control of reaction parameters (e.g., residence time, temperature) to reduce byproducts .
- Purification : Use gradient elution in HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the hydrochloride salt with >95% purity.
Q. How can contradictions in spectroscopic data during structural confirmation be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the oxazole ring and the propan-1-amine chain .
- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT) -predicted values (e.g., using Gaussian or ORCA software).
- Alternative Techniques : If crystallography is impractical, use ion-mobility mass spectrometry to infer conformational stability .
Q. What computational methods predict the compound’s electronic properties and binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which inform reactivity and solubility .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). For oxazole derivatives, prioritize π-π stacking and hydrogen-bonding motifs .
Q. How can X-ray diffraction data be analyzed to confirm crystal structure?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Process data with SHELXL for small-molecule refinement. Key steps include absorption correction, space group determination, and anisotropic displacement parameter modeling. Validate using R-factor convergence (<5%) and the Hirshfeld surface analysis .
Notes on Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
